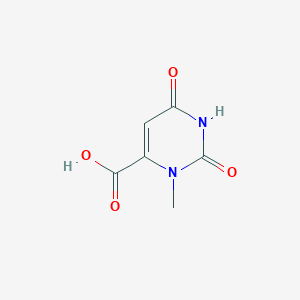
3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid” is a multifunctional molecule. It contains a formyl group, a hydroxyl group, and the imide moiety. Each of these groups can play a role in specific transformations or uses .
Synthesis Analysis
The synthesis of this compound involves a convenient three-step procedure. From ethyl acetoacetate and methyl carbamate, methyloxazine is isolated by crystallization from mother liquor in a 20% yield. Subsequently, the reaction of methyloxazine with propanolamine in a sealed vial in solventless condition gives 1-propanol-6-methyl uracil with 85% yield by crystallization. Finally, the oxidation with selenium dioxide allows to obtain uracil aldehyde, isolated after chromatographic column purification as a hemiacetal derivative .Chemical Reactions Analysis
The molecule is multifunctional as it contains a formyl group, a hydroxyl group, and the imide moiety. Each of these groups can play a role in specific transformations or uses .Applications De Recherche Scientifique
Synthesis of Uracil Derivatives
One of the applications of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is in the synthesis of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA. The derivatives of uracil are used in a variety of applications, including the development of pharmaceuticals and agrochemicals. The compound’s multifunctional nature, containing a formyl group, a hydroxyl group, and the imide moiety, makes it a versatile precursor for synthesizing complex molecules .
Organic Synthesis
This compound serves as a starting point for various organic synthesis processes. It can undergo reactions such as cyclization and alkylation, which are fundamental in constructing complex organic molecules. These processes are crucial for creating compounds with potential therapeutic properties .
Supramolecular Chemistry
The ability of uracil bases to form hydrogen bonds makes them particularly useful in supramolecular chemistry. This field involves the design and synthesis of complex molecules that mimic the multifunctional systems found in nature. The compound’s structure allows it to interact with complementary functions through hydrogen bonding, which is essential for molecular recognition and sensor applications .
Molecular Recognition
In the field of molecular recognition, the compound can be used to create systems that can selectively bind to specific molecules. This is particularly important in the development of diagnostic tools and targeted drug delivery systems. The compound’s ability to form specific interactions makes it a valuable component in designing such systems .
Sensors Development
The compound’s functional groups can be utilized to develop sensors. These sensors can detect various substances or changes in the environment, which is vital in fields like environmental monitoring, medical diagnostics, and industrial process control .
Nucleic Acid Research
Given its structural similarity to nucleic acid components, this compound can be used in nucleic acid research. It can help in understanding the mechanisms of DNA replication and repair, as well as in the study of genetic diseases .
Drug Discovery
The compound’s reactivity and ability to form stable derivatives make it a valuable building block in drug discovery. It can be used to synthesize a wide range of bioactive molecules that can serve as potential drug candidates .
Chemical Education
Lastly, due to its multifunctional nature and the variety of reactions it can undergo, this compound is an excellent subject for chemical education. It can be used to demonstrate various organic chemistry concepts and techniques to students .
Orientations Futures
The synthesis of “3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid” involves a convenient three-step procedure, which involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures . This efficient strategy could be further explored and optimized in future research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves the condensation of ethyl acetoacetate with urea followed by cyclization and oxidation.", "Starting Materials": [ "Ethyl acetoacetate", "Urea", "Sodium ethoxide", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 10 g of ethyl acetoacetate in 50 mL of absolute ethanol and add 6.5 g of urea and 5 g of sodium ethoxide. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add 10 mL of hydrochloric acid. Filter the precipitated solid and wash with water to obtain 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.", "Step 3: Dissolve 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in 50 mL of water and add 5 g of sodium nitrite. Keep the mixture at 0-5°C for 30 minutes.", "Step 4: Add a solution of 6 g of sodium nitrate in 20 mL of water to the reaction mixture and keep it at 0-5°C for 30 minutes.", "Step 5: Add 10 mL of concentrated sulfuric acid slowly to the reaction mixture and keep it at 0-5°C for 30 minutes.", "Step 6: Add 50 mL of ice-cold water to the reaction mixture and neutralize it with sodium hydroxide solution. Filter the precipitated solid and wash with water to obtain 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.", "Step 7: Dissolve 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid in 50 mL of water and add 10 mL of hydrogen peroxide. Heat the mixture under reflux for 2 hours to obtain the final product." ] } | |
Numéro CAS |
705-36-2 |
Nom du produit |
3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |
Formule moléculaire |
C6H6N2O4 |
Poids moléculaire |
170.12 g/mol |
Nom IUPAC |
3-methyl-2,6-dioxopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4/c1-8-3(5(10)11)2-4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12) |
Clé InChI |
HRHMKAOOSCBQKD-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)NC1=O)C(=O)O |
SMILES canonique |
CN1C(=CC(=O)NC1=O)C(=O)O |
Synonymes |
1-(methyl)orotic acid 1-methylorotic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



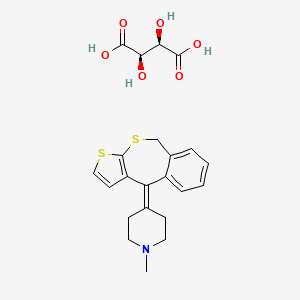
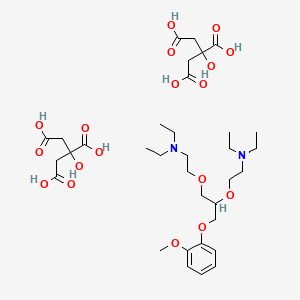

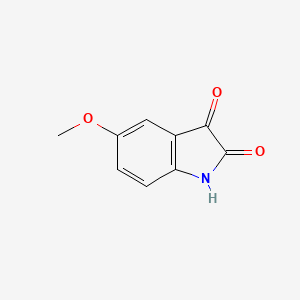
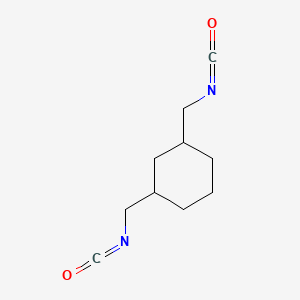
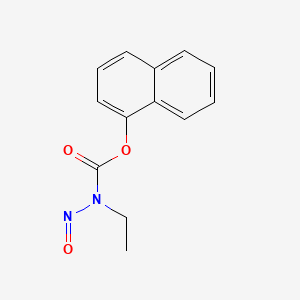
![1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1196690.png)
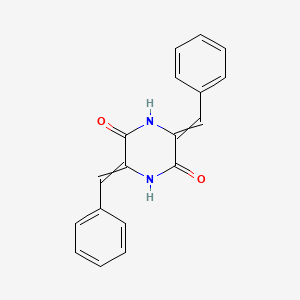
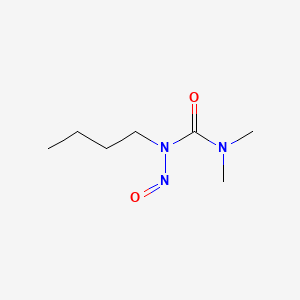
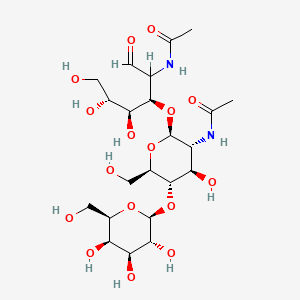
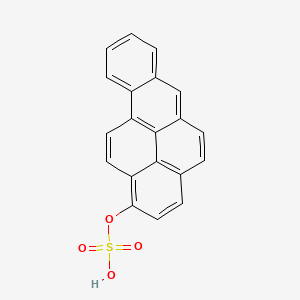
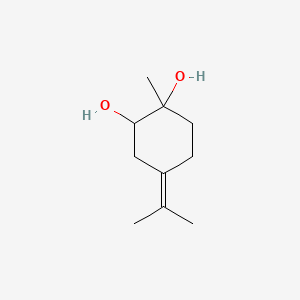

![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)